molecular formula C6H5ClF3N5O B1384642 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride CAS No. 1949816-34-5

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

Cat. No.: B1384642
CAS No.: 1949816-34-5
M. Wt: 255.58 g/mol
InChI Key: DRAHPJGSKGINOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride is a useful research compound. Its molecular formula is C6H5ClF3N5O and its molecular weight is 255.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity and thus affecting cell cycle regulation and signaling pathways . The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, making it a potent inhibitor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, leading to cell cycle arrest . Additionally, it affects gene expression by inhibiting transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as CDKs and JAKs, inhibiting their catalytic activity . This inhibition leads to downstream effects on cell signaling pathways, including the MAPK/ERK and JAK/STAT pathways, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its therapeutic potential, as it determines the concentration at target sites.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAHPJGSKGINOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
Reactant of Route 6
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.